molecular formula C16H12F2N4OS2 B2522773 1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea CAS No. 426248-18-2

1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

Cat. No.: B2522773
CAS No.: 426248-18-2
M. Wt: 378.42
InChI Key: SRSANNAONCWDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a 2-fluorobenzylthio group and at the 2-position with a urea moiety bearing a 4-fluorophenyl group. The 1,3,4-thiadiazole scaffold is widely recognized for its pharmacological versatility, including antifungal, anticonvulsant, and antitumor activities .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4OS2/c17-11-5-7-12(8-6-11)19-14(23)20-15-21-22-16(25-15)24-9-10-3-1-2-4-13(10)18/h1-8H,9H2,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSANNAONCWDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable nucleophile.

    Coupling with the Urea Derivative: The final step involves coupling the thiadiazole derivative with a 4-fluorophenyl isocyanate to form the desired urea compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiadiazole ring to a more reduced form.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C17H14FN3OS2
  • Molecular Weight : 359.44 g/mol
  • IUPAC Name : N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

Anticancer Activity

1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea has been studied for its potential as an anticancer agent. Research indicates that it exhibits significant inhibitory effects on various cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's mechanism involves the inhibition of protein kinases that play critical roles in cancer cell proliferation and survival pathways .

Case Study : A study demonstrated that this compound effectively inhibited the growth of MDA-MB 231 breast cancer cells, showcasing its potential as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. Its structural features allow it to interact with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. The anti-inflammatory activity is attributed to its ability to inhibit specific enzymes involved in the inflammatory response.

Pesticidal Activity

Research indicates that 1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea exhibits significant pesticidal properties. It has been evaluated for its effectiveness against various agricultural pests and pathogens.

Case Study : In agricultural trials, this compound was tested against common plant pathogens such as Botrytis cinerea and Phytophthora infestans. Results showed effective inhibition of fungal growth, suggesting its potential as a fungicide .

Plant Growth Regulation

The compound has also been studied for its role as a plant growth regulator. It can enhance plant resistance to diseases and improve overall plant health when applied in appropriate concentrations. This application is particularly beneficial in sustainable agriculture practices where chemical inputs are minimized .

Comparative Analysis of Biological Activities

Compound NameStructureBiological Activity
1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)ureaStructureAnticancer, Anti-inflammatory, Pesticidal
N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)StructureExhibits anti-tumor activity but with different potency due to substituent variations.
5-methyl isophthalic acid derivativesStructureEffective against various pathogens and pests; potential for pesticide development.

Mechanism of Action

The mechanism of action of 1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Interaction with DNA/RNA: The compound may bind to nucleic acids, interfering with replication and transcription processes.

    Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the thiadiazole ring and urea moiety, influencing their physicochemical and biological profiles.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Thiadiazole) Urea Substituent Melting Point (°C) Purity (HPLC) Molecular Weight
Target Compound 2-Fluorobenzylthio 4-Fluorophenyl Not reported Not reported 390.4 (estimated)
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea 2,4-Dichlorobenzylthio 4-Fluorophenyl Not reported Not reported 441.3
1-(5-((2-(2,4-Difluorophenyl)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea 2-(2,4-Difluorophenyl)propylthio 4-Fluorophenyl Not reported 98% 519.0
1-(4-Fluorophenyl)-3-{5-[(2-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea 2-Oxopropylthio 4-Fluorophenyl Not reported Not reported 326.4
1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea 2-Chlorobenzylthio 2,4-Dichlorophenyl Not reported Not reported 441.3

Key Observations :

  • Halogen Effects : Replacing 2-fluorobenzylthio with 2,4-dichlorobenzylthio (as in ) increases molecular weight and may enhance hydrophobic interactions but could reduce metabolic stability.
  • Purity : Compound demonstrates high purity (98% by RP-HPLC), suggesting robust synthetic protocols, while data for the target compound is lacking .

Key Observations :

  • Anticonvulsant Potency : The dichlorobenzylthio analog exhibits potent anticonvulsant activity (ED50 = 0.65 μmol/kg), surpassing standard drugs in MES tests. This suggests that bulkier halogenated groups may enhance CNS penetration .
  • Antifungal Potential: Compound , featuring a triazole-containing side chain, is derived from fluconazole, a known antifungal agent. Its activity against Candida spp. implies that the thiadiazole-urea scaffold can be optimized for antifungal applications .
  • Further testing is required to confirm this.

Biological Activity

1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is a synthetic compound belonging to the thiadiazole class, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring substituted with a 2-fluorobenzyl thio group and a 4-fluorophenyl urea moiety. The synthesis typically involves multiple steps:

  • Formation of the Thiadaizole Ring : The ring is synthesized from thiosemicarbazide and carboxylic acid derivatives under acidic conditions.
  • Introduction of the Fluorobenzyl Group : This is achieved through nucleophilic substitution using 2-fluorobenzyl chloride.
  • Coupling with Urea Derivative : The final step involves coupling with a 4-fluorophenyl isocyanate to yield the target compound.

Anticancer Properties

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant anticancer activity. A study evaluated several analogs against various human cancer cell lines (MCF-7, HepG2, A549, and HeLa). Notably, compounds with specific substitutions (e.g., 2-F, 4-Cl) demonstrated potent cytotoxic effects:

  • IC50 Values :
    • Compound 5d: IC50 = 0.37 µM (HeLa)
    • Compound 5g: IC50 = 0.73 µM (HeLa)
    • Compound 5k: IC50 = 0.95 µM (HeLa)

These values indicate that these compounds are significantly more effective than sorafenib (IC50 = 7.91 µM), a standard anticancer drug .

The mechanism of action involves several pathways:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic processes.
  • DNA/RNA Interaction : It may bind to nucleic acids, disrupting replication and transcription.
  • Apoptosis Induction : The compound activates signaling pathways leading to programmed cell death in cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiadiazole derivatives:

Compound NameStructureBiological Activity
1,3,4-Thiadiazole-2-thiolLacks fluorinated groupsModerate activity
2-Amino-1,3,4-thiadiazoleSimilar structureVaries
5-(2-Fluorobenzyl)-1,3,4-thiadiazole-2-thiolContains thiol groupDifferent chemical behavior

This comparison highlights the unique properties imparted by the fluorinated substituents in enhancing anticancer efficacy .

Case Studies and Research Findings

Several studies have reported on the biological evaluation of thiadiazole derivatives:

  • Study on Enzyme Activity : A biochemical evaluation revealed that certain thiadiazole derivatives activated enzymes such as GOT and GPT while influencing white blood cell counts and hemoglobin levels .
  • Antimicrobial Activity : Thiadiazole derivatives have shown promising antimicrobial properties against various pathogens, further supporting their therapeutic potential beyond oncology .

Q & A

Q. What are the standard synthetic routes for preparing 1-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea?

The synthesis typically involves multi-step reactions:

  • Thiadiazole core formation : Condensation of thiosemicarbazide derivatives with carboxylic acids or esters under POCl₃ catalysis and reflux (90°C, 3 hours) .
  • Thioether linkage : Coupling of 2-fluorobenzyl mercaptan with the thiadiazole intermediate via nucleophilic substitution, often using triethylamine as a base in DMF or dichloromethane .
  • Urea linkage : Reaction of the thiadiazol-2-amine intermediate with 4-fluorophenyl isocyanate in acetonitrile at room temperature . Yield optimization requires strict control of stoichiometry, solvent polarity, and reaction time.

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm; thiadiazole carbons at ~160–170 ppm) .
  • Mass spectrometry (EI-MS) : To confirm molecular weight (e.g., [M+H]⁺ peaks around m/z 420–450) .
  • X-ray crystallography : For unambiguous confirmation of 3D structure, though this requires high-purity crystals .

Q. How is initial biological activity screening conducted for this compound?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., GI₅₀ values reported for derivatives range from 16–50 μM) .
  • Enzyme inhibition : Testing against targets like DNA gyrase or dihydroorotase via fluorometric assays .

Q. What purification methods are effective for isolating this compound?

  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane (yields >90% purity) .
  • Recrystallization : Using DMSO/water or ethanol/water mixtures to remove polar impurities .
  • HPLC : For analytical purity validation (>95%) .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiadiazole-urea coupling step?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate urea bond formation .
  • Temperature control : Maintaining 0–5°C during isocyanate addition minimizes side reactions .

Q. How to reconcile contradictory bioactivity data across studies (e.g., variable GI₅₀ values)?

  • Structural analogs : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl groups reduce GI₅₀ from 25 μM to 16 μM) .
  • Assay conditions : Variability in cell line sensitivity (e.g., HeLa vs. MCF-7) or incubation time (24h vs. 48h) .
  • Solubility factors : Poor aqueous solubility may artificially lower activity in certain assays; use DMSO controls ≤0.1% .

Q. What methodologies are used to investigate the compound’s mechanism of action?

  • Molecular docking : Predict binding to targets like EGFR or tubulin (e.g., AutoDock Vina with PDB: 1M17) .
  • Enzyme kinetics : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots for ATP-dependent enzymes .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .

Q. How does structure-activity relationship (SAR) analysis guide derivative design?

Key modifications and effects:

Substituent Biological Impact Source
2-Fluorobenzyl thioEnhances lipophilicity (LogP +0.5) and BBB penetration
4-Fluorophenyl ureaImproves H-bonding with kinase active sites
Thiadiazole → TriazoleReduces cytotoxicity but increases solubility

Q. What strategies address stability and solubility challenges in in vivo studies?

  • Prodrug design : Esterification of the urea group to enhance bioavailability .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (size ~150 nm) for sustained release .
  • Co-solvents : Use of Cremophor EL or PEG-400 in dosing solutions .

Q. How can computational modeling predict metabolic pathways?

  • ADMET prediction : Tools like SwissADME to identify CYP450 isoforms (e.g., CYP3A4-mediated oxidation) .
  • Metabolite identification : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the benzyl position) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.